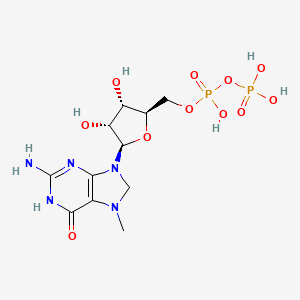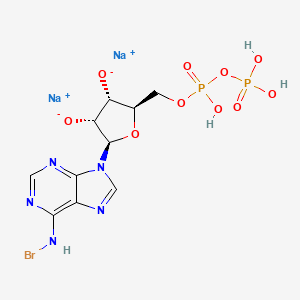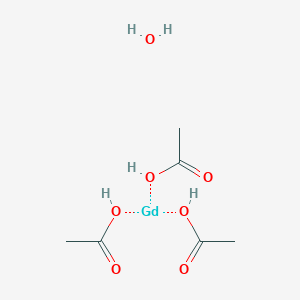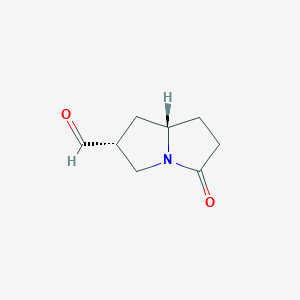
Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose (A2ABG) is a synthetic derivative of glucose that has been used in scientific research to study the biochemical and physiological effects of carbohydrates. A2ABG has been widely studied for its potential applications in the fields of biochemistry, biophysics, and pharmacology.
Scientific Research Applications
Synthesis and Derivatives Formation
Controlled partial benzylation of Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose leads to the synthesis of disaccharides and chitobiose derivatives, demonstrating its utility in constructing complex sugar molecules and glycosidic linkages. This process involves the condensation with oxazoline derivatives, highlighting the compound's role in glycosylation strategies for synthesizing biologically significant oligosaccharides (Warren & Jeanloz, 1977).
It serves as a key starting material for the efficient preparation of trisaccharide sequences related to the core structure of asparagine-linked type glycoproteins. This application is crucial for studying and synthesizing glycoprotein components, which are important for various biological processes and therapeutic applications (Nishimura, Kurita, & Kuzuhara, 1990).
The compound's derivatives have been utilized in the synthesis of glycosyl donors for oligosaccharide synthesis, playing a significant role in the chemical synthesis of complex carbohydrates found in bacterial cell walls, human milk, and blood group substances. This showcases its versatility in synthesizing diverse oligosaccharide structures for biomedical research (Dasgupta & Anderson, 1990).
Chemical Synthesis and Properties
- Research has also focused on the synthesis of surfactants derived from N-Acetyl-D-Glucosamine, where derivatives of this compound exhibit surface activity. These studies are important for developing new materials and biochemical tools with specific interactions with biological systems (Khoury, Minier, Le Goffic, & Rager, 2007).
Future Directions
Allyl-2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is being investigated for its therapeutic potential against Alzheimer’s and Parkinson’s diseases . Beyond neurodegenerative disorders, this compound’s potential as a cancer cell inhibitor is also being explored . These investigations suggest promising future directions for this compound.
Mechanism of Action
Target of Action
Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose is a biochemical compound extensively utilized in the biomedical industry . It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections .
Mode of Action
It is known to exhibit exceptional antimicrobial properties , suggesting that it may interact with microbial cells to inhibit their growth or proliferation.
Biochemical Pathways
Given its antimicrobial properties , it is likely that this compound interferes with essential metabolic pathways in bacteria and fungi, thereby inhibiting their growth and proliferation.
Result of Action
Given its antimicrobial properties , it can be inferred that this compound likely results in the inhibition of microbial growth and proliferation.
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZBCUVUJQCHIM-DUQPFJRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











